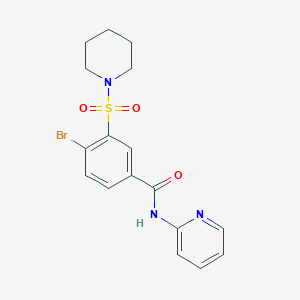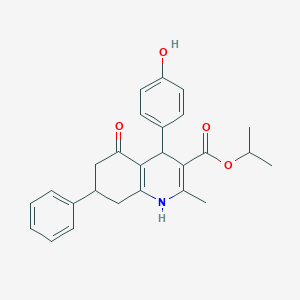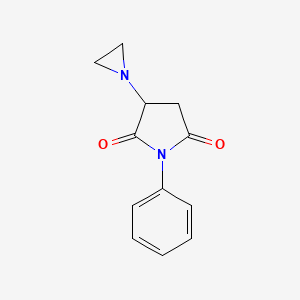
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide, also known as BPIP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. BPIP is a potent and selective inhibitor of the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, learning, and memory.
作用機序
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide acts as a selective inhibitor of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular signaling pathways. This compound binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to a decrease in the release of neurotransmitters and a decrease in the activity of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the preservation of cognitive function. This compound has also been shown to have analgesic effects, reducing pain perception in animal models of pain. In addition, this compound has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammation.
実験室実験の利点と制限
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the sigma-1 receptor, making it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, making it difficult to administer to animals in vivo. In addition, this compound has a short half-life, requiring frequent dosing to maintain its effects.
将来の方向性
There are several future directions for research on 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide. One area of research is the investigation of the role of the sigma-1 receptor in various physiological processes, including pain perception, learning, and memory. Another area of research is the development of more potent and selective inhibitors of the sigma-1 receptor, which could have potential therapeutic applications in the treatment of neurodegenerative diseases and pain. Finally, the development of novel formulations of this compound with improved solubility and longer half-life could enhance its potential for use in vivo.
合成法
The synthesis of 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide involves a series of chemical reactions that require expertise in organic chemistry. The first step in the synthesis is the preparation of 4-bromo-3-nitrobenzoic acid, which is then reduced to 4-bromo-3-aminobenzoic acid. The amino group of the 4-bromo-3-aminobenzoic acid is then protected with a tert-butyloxycarbonyl (Boc) group, and the resulting compound is coupled with 2-pyridinecarboxylic acid. The Boc group is then removed, and the resulting compound is treated with piperidine and sulfonyl chloride to yield this compound.
科学的研究の応用
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been studied extensively in the field of neuroscience due to its ability to inhibit the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of physiological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular signaling pathways. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have analgesic effects in animal models of pain.
特性
IUPAC Name |
4-bromo-3-piperidin-1-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c18-14-8-7-13(17(22)20-16-6-2-3-9-19-16)12-15(14)25(23,24)21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPOEAXDFJSNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5064093.png)
![17-allyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5064097.png)
![2,6-dimethoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5064104.png)
![8-chloro-N-(1-methylethylidene)-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-amine](/img/structure/B5064105.png)

![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]propanamide](/img/structure/B5064113.png)
![2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide](/img/structure/B5064122.png)
![5-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B5064126.png)
![3-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5064127.png)

![2-[4-(4-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B5064141.png)
![3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5064153.png)
![5-tert-butyl-1-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5064167.png)
![4-ethyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5064168.png)